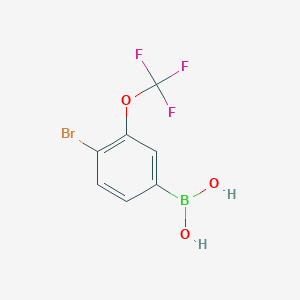

4-Bromo-3-(trifluoromethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-bromo-3-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O3/c9-5-2-1-4(8(13)14)3-6(5)15-7(10,11)12/h1-3,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBCGFUJDXXHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)OC(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoelectronic and Steric Effects in Reactions Involving 4 Bromo 3 Trifluoromethoxy Phenylboronic Acid

Electronic Influence of the Trifluoromethoxy (-OCF₃) Group on Aromatic Ring Activation and Boron Lewis Acidity

The trifluoromethoxy (-OCF₃) group is a potent modulator of the electronic properties of the aromatic ring and the acidity of the boronic acid functional group. mdpi.comnih.gov This influence stems from the high electronegativity of the fluorine atoms, which imparts a strong electron-withdrawing inductive effect (-I). reddit.com This inductive effect deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.org

The electron-withdrawing nature of the -OCF₃ group also enhances the Lewis acidity of the boronic acid. nih.gov Phenylboronic acids function as Lewis acids, accepting a hydroxide (B78521) ion to form a tetrahedral boronate species. nih.gov The presence of an electron-withdrawing group on the phenyl ring stabilizes the resulting negative charge on the boron atom, thereby increasing the acidity (lowering the pKa) of the boronic acid. nih.gov Studies on isomeric (trifluoromethoxy)phenylboronic acids have shown that the meta and para isomers are more acidic than unsubstituted phenylboronic acid. nih.gov

| Substituent (X) in X-C₆H₄-B(OH)₂ | Position | pKa |

|---|---|---|

| -H | - | 8.8 |

| -OCF₃ | ortho | 9.2 |

| meta | 7.8 | |

| para | 7.8 | |

| -CF₃ | ortho | 8.0 |

| meta | 7.7 | |

| para | 7.6 |

Impact of the Bromo (-Br) Substituent on Reactivity and Selectivity

The bromo substituent at the 4-position of 4-bromo-3-(trifluoromethoxy)phenylboronic acid introduces both electronic and steric effects that significantly influence its reactivity, particularly in palladium-catalyzed cross-coupling reactions. researchgate.net Electronically, bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I), further deactivating the aromatic ring. beilstein-journals.org However, it also possesses lone pairs that can be donated to the aromatic ring through resonance (+R effect). beilstein-journals.org In the context of reactivity, the inductive effect is generally considered to be more dominant for halogens.

The primary role of the bromo group in many synthetic applications of this compound is to serve as a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgyonedalabs.com The carbon-bromine bond can undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. researchgate.net The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F, making the bromo substituent a versatile and commonly employed functional group for such transformations. yonedalabs.com

The position of the bromo group relative to the other substituents can also impart selectivity in reactions. For instance, in reactions where the boronic acid itself participates in a cross-coupling, the bromo group remains as a potential site for subsequent functionalization, allowing for sequential and site-selective modifications of the aromatic ring.

Regioselectivity and Chemoselectivity Considerations in Complex Substrate Systems

In reactions involving complex substrates, the presence of multiple reactive sites necessitates careful consideration of regioselectivity and chemoselectivity. wikipedia.org For this compound, the two key reactive sites are the boronic acid group and the carbon-bromine bond.

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of this molecule, if a reaction can occur at either the position bearing the boronic acid or the position bearing the bromine, the specific reaction conditions and the nature of the coupling partner will determine the outcome. For example, in a Suzuki-Miyaura coupling, the boronic acid is the nucleophilic partner, and it will react with an electrophilic partner (e.g., an aryl halide) at the site of the boronic acid. wikipedia.org Conversely, the bromo substituent can act as the electrophilic site in a Suzuki-Miyaura coupling if reacted with another organoboron reagent.

Chemoselectivity is the preferential reaction of one functional group over another. nih.gov In a molecule containing both a boronic acid and a bromo substituent, it is often possible to selectively react one group while leaving the other intact. For instance, under standard Suzuki-Miyaura conditions, the boronic acid will typically react in the presence of a suitable palladium catalyst and base, leaving the bromo group untouched for a subsequent cross-coupling reaction under different conditions or with a different catalytic system. rsc.org This chemoselectivity allows for a stepwise and controlled construction of more complex molecules. The differential reactivity of the C-B and C-Br bonds is a cornerstone of modern synthetic strategy, enabling the synthesis of polysubstituted aromatic compounds. rsc.org

Conformational Analysis and Intramolecular Interactions in Boronic Acid Derivatives

The conformation of arylboronic acids, including derivatives like this compound, is influenced by the steric and electronic interactions between the boronic acid group and the substituents on the aromatic ring. nih.govnih.gov The boronic acid group is not necessarily coplanar with the aromatic ring, and the degree of twist can be affected by the presence of ortho substituents. nih.gov

In the solid state, phenylboronic acids often form hydrogen-bonded dimers. nih.gov For substituted phenylboronic acids, intramolecular hydrogen bonding between the boronic acid hydroxyl groups and adjacent substituents can also occur, influencing the conformation. nih.gov In the case of an ortho-trifluoromethoxy group, an intramolecular hydrogen bond between a hydroxyl proton of the boronic acid and an oxygen or fluorine atom of the -OCF₃ group is possible, which would affect the orientation of the boronic acid group relative to the ring. mdpi.comnih.gov

Computational studies on monosubstituted phenylboronic acids have provided insights into the rotational barriers of the C-B bond and the preferred conformations. nih.gov These studies indicate that electronic effects, such as electron donation from a substituent to the empty p-orbital of the boron atom, can stabilize certain conformations. nih.govresearchgate.net While this compound does not have ortho substituents that would cause significant steric hindrance, the electronic interactions of the meta-trifluoromethoxy and para-bromo groups can still influence the conformational preferences and the rotational energy barrier of the boronic acid group. nih.gov

Advanced Catalytic Roles of Arylboronic Acids in Organic Transformations

Arylboronic Acids as Lewis Acid Catalystsnih.govacs.org

Arylboronic acids function as effective Lewis acid catalysts, promoting reactions that are traditionally accelerated by metal-based Lewis acids. nih.gov Their catalytic action often involves the activation of electrophiles through coordination with the boron atom. This activation can occur through various modes, including the formation of covalent Lewis acid-base complexes or through hydrogen-bonding interactions. acs.org Electron-deficient arylboronic acids have shown particular promise in catalyzing dehydrative carbon-oxygen and carbon-carbon bond formations. nih.gov The binding of organoboron acids to hydroxyl and carboxyl groups is a key mode of electrophilic activation for a variety of reactions, including substitutions and condensations. acs.org This catalytic approach is attractive due to the wide availability, tractability, and generally low toxicity of boronic acids. researchgate.net

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are prime targets for boronic acid catalysis. nih.gov Arylboronic acids have demonstrated efficacy in promoting these reactions, which are fundamental for generating molecular complexity efficiently. nih.gov For instance, boric acid, the parent inorganic compound, has been shown to be an effective catalyst for three-component Mannich reactions under mild conditions, yielding various β-amino carbonyl compounds. nih.gov It also accelerates the Ugi three-component reaction in aqueous systems, outperforming some transition metal salts. nih.gov The catalytic cycle in these reactions typically involves the activation of a carbonyl component by the boronic acid, enhancing its electrophilicity and facilitating nucleophilic attack by an amine to form an iminium ion intermediate, which then reacts with the third component.

Table 1: Arylboronic Acid Catalysis in a Representative Multicomponent Reaction

| Reaction Type | Catalyst | Substrates | Product Type | Key Finding |

| Mannich Reaction | Boric Acid on Silica | Aldehyde, Amine, Ketone | β-Amino Carbonyl Compound | Boric acid promoted the three-component reaction under mild conditions in an ionic liquid. nih.gov |

| Ugi Reaction | Boric Acid | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | In water, boric acid was a more efficient catalyst than transition metal salts, giving high yields. nih.gov |

A significant application of arylboronic acid catalysis is the activation of hydroxyl and carbonyl groups. acs.org This activation facilitates a range of dehydrative transformations where water is the only byproduct, aligning with the principles of green chemistry. acs.orgresearchgate.net Arylboronic acids can activate alcohols toward C-C bond formation. For example, the dehydrative C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols is efficiently catalyzed by arylboronic acids. acs.orgresearchgate.net In these reactions, the boronic acid is thought to activate the alcohol's hydroxyl group, facilitating its departure as a water molecule and generating a carbocationic intermediate that is then trapped by a nucleophile. nih.govumanitoba.ca Electron-poor arylboronic acids, such as pentafluorophenylboronic acid, are particularly effective in this role. nih.gov The interaction between the boronic acid and the hydroxyl group can range from dual hydrogen-bond donation to the formation of a covalent boronate ester intermediate. acs.org

Table 2: Examples of Arylboronic Acid-Catalyzed Activation of Alcohols

| Reaction | Catalyst | Electrophile | Nucleophile | Product | Yield | Reference |

| C-Alkylation | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Benzhydrol | Ethyl Benzoylacetate | C-Alkylated Ketoester | 97% | acs.org |

| C-Alkylation | 3,5-(CF₃)₂C₆H₃B(OH)₂ | 1-(4-Methoxyphenyl)ethanol | Dimedone | C-Alkylated Diketone | 98% | acs.org |

| Allylation | 3,5-(CF₃)₂C₆H₃B(OH)₂ | Benzhydrol | Allyltrimethylsilane | Allylated Product | 96% | researchgate.net |

Role in Chiral Catalysis and Asymmetric Synthesis

Arylboronic acids are pivotal reagents in asymmetric synthesis, most notably as nucleophiles in metal-catalyzed enantioselective addition reactions. researchgate.netnih.govumich.edu While the boronic acid itself is not typically the chiral catalyst, it is a key substrate that reacts with an electron-deficient olefin or carbonyl compound in the presence of a chiral metal complex. umich.edu Rhodium complexes featuring chiral ligands, such as BINAP or phosphorus-olefin hybrids, are commonly employed to achieve high enantioselectivity in these transformations. nih.govumich.edu These methods allow for the enantioselective formation of C-C bonds, producing chiral molecules that are valuable in pharmaceuticals and fine chemicals. umich.edu For instance, the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds provides chiral products in excellent yields and with high enantioselectivities. umich.edunih.gov The specific substitution on the arylboronic acid can influence reactivity and yield, with both electron-donating and electron-withdrawing groups being well-tolerated in many systems. umich.eduacs.org The development of cooperative catalytic systems, combining a chiral metal complex with a Lewis acid cocatalyst, has further expanded the scope and efficiency of these reactions, even for challenging substrates like α,β-unsaturated amides. researchgate.netnih.gov

Table 3: Arylboronic Acids in Metal-Catalyzed Asymmetric Synthesis

| Reaction Type | Metal/Chiral Ligand | Arylboronic Acid | Substrate | Enantiomeric Excess (ee) | Reference |

| 1,4-Addition | Rh/(S)-tBuPyOX | Phenylboronic acid | Chromone | >99% ee | researchgate.net |

| 1,4-Addition | Rh/Chiral Phosphorus-Olefin | 4-Methoxyphenylboronic acid | Cyclopentenone | 93% ee | umich.edu |

| Nitroallylation | [RhOH(COD)]₂/BINAP | Phenylboronic acid | 2-Nitrocyclohex-2-enol ester | 99% ee | nih.gov |

| 1,4-Addition | Chiral Rh/Ag Nanoparticles & Sc(OTf)₃ | Phenylboronic acid | α,β-Unsaturated Amide | >98% ee | researchgate.netnih.gov |

Computational and Theoretical Investigations of 4 Bromo 3 Trifluoromethoxy Phenylboronic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the reactivity of phenylboronic acids. While specific DFT studies on 4-Bromo-3-(trifluoromethoxy)phenylboronic acid are not extensively available in the public domain, valuable insights can be drawn from computational analyses of closely related (trifluoromethoxy)phenylboronic acid isomers.

Research on the isomers of (trifluoromethoxy)phenylboronic acid reveals the significant influence of the trifluoromethoxy (-OCF3) group on the electronic properties of the molecule. Theoretical calculations performed at the M062X/6–311+G(d,p) level of theory show that the -OCF3 group is a potent electron-withdrawing substituent, which in turn affects the acidity of the boronic acid. For the meta-isomer, 3-(trifluoromethoxy)phenylboronic acid, this inductive effect is pronounced. nih.gov The introduction of a bromine atom at the 4-position is expected to further enhance the electron-withdrawing nature of the aromatic ring through its own inductive and weak deactivating effects.

The geometry of the boronic acid group relative to the phenyl ring is a critical factor in its reactivity. DFT calculations on related phenylboronic acids have shown that the twist angle of the boronic acid group is influenced by the substitution pattern on the aromatic ring. nih.gov For 3-(trifluoromethoxy)phenylboronic acid, the calculated rotational energy barrier for the twist of the boronic group is 16.6 kJ mol⁻¹. nih.gov This value provides an estimate of the conformational flexibility of the molecule. The presence of the bulky bromine atom adjacent to the boronic acid in the 4-position could introduce steric hindrance that influences the preferred conformation and potentially raises this rotational barrier.

The electronic structure, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is key to understanding a molecule's reactivity. In phenylboronic acids, the HOMO is typically localized on the phenyl ring, while the LUMO is often associated with the vacant p-orbital of the boron atom. The electron-withdrawing -OCF3 and bromo substituents in this compound are expected to lower the energy of both the HOMO and LUMO, thereby influencing its behavior in chemical reactions.

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation techniques are instrumental in mapping the potential energy surfaces of chemical reactions and elucidating reaction mechanisms. For this compound, a key area of interest is its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling. While specific simulations for this exact compound are not readily found, the general mechanism of the Suzuki-Miyaura reaction is well-established and can be computationally modeled.

The key steps in the Suzuki-Miyaura coupling involve the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. Molecular modeling can be used to calculate the activation energies for each of these steps, providing insights into the reaction kinetics and the factors that control product formation.

The reactivity of the boronic acid in the transmetalation step is crucial. The electron-deficient nature of the boron atom in this compound, enhanced by the two electron-withdrawing substituents, is expected to facilitate the transfer of the aryl group to the palladium center. Computational studies on related systems could help to quantify the effect of these substituents on the transmetalation barrier.

Furthermore, molecular dynamics simulations could be employed to study the dynamic behavior of the molecule and its interactions with catalysts and solvent molecules in a simulated reaction environment. youtube.com Such simulations can provide a more realistic picture of the reaction pathway by accounting for thermal motions and solvent effects.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While a specific QSAR model for this compound has not been reported, the principles of QSAR can be applied to predict its reactivity relative to other substituted phenylboronic acids.

A QSAR model for predicting the reactivity of phenylboronic acids in a particular reaction, such as the Suzuki-Miyaura coupling, would typically involve a set of molecular descriptors that quantify various aspects of the molecules' structure. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges, HOMO/LUMO energies), steric (e.g., Taft steric parameters, molecular volume), or hydrophobic (e.g., logP).

For a series of substituted phenylboronic acids, a QSAR study could reveal the relative importance of these different factors in determining their reactivity. For instance, it is generally observed that electron-withdrawing groups on the phenyl ring enhance the rate of the Suzuki-Miyaura coupling. A QSAR model could quantify this relationship and allow for the prediction of the reactivity of new, untested phenylboronic acids like this compound.

Given the presence of the strongly electron-withdrawing trifluoromethoxy group and the moderately deactivating bromo group, it is highly probable that this compound would exhibit enhanced reactivity in Suzuki-Miyaura cross-coupling reactions compared to unsubstituted phenylboronic acid. A well-constructed QSAR model would be able to provide a more precise, quantitative prediction of this reactivity enhancement. The development of such models would be a valuable tool for designing and optimizing synthetic routes involving this and related compounds.

Future Perspectives in the Research of 4 Bromo 3 Trifluoromethoxy Phenylboronic Acid

Development of Novel Synthetic Methodologies

The synthesis of arylboronic acids has traditionally relied on methods such as the reaction of organometallic reagents (e.g., Grignard or organolithium compounds) with borate (B1201080) esters. nih.govorganic-chemistry.org While effective, these methods often require harsh reaction conditions and exhibit limited tolerance for certain functional groups. The future of synthesizing 4-Bromo-3-(trifluoromethoxy)phenylboronic acid and its analogs will likely focus on more efficient, sustainable, and versatile methodologies.

Key areas for development include:

Transition Metal-Catalyzed C-H Borylation: Direct C-H activation and borylation have emerged as a powerful tool, offering a more atom-economical approach by avoiding the pre-functionalization required for organometallic reagents. nih.gov Iridium-catalyzed borylation, for instance, allows for the direct conversion of arenes to arylboronic esters, which can then be hydrolyzed. acs.org Future work could focus on developing catalysts that can selectively functionalize the C-H bond at the 4-position of 1-bromo-2-(trifluoromethoxy)benzene, providing a direct route to the target compound.

Metal-Free Borylation Reactions: To enhance the sustainability and reduce the cost of synthesis, metal-free borylation methods are gaining traction. Photoinduced, catalyst-free borylation of aryl halides represents a promising green alternative. organic-chemistry.org Adapting such protocols for the synthesis of this compound could offer milder reaction conditions and broader functional group compatibility.

Flow Chemistry: The use of continuous flow setups for organometallic reactions, including lithium-halogen exchange followed by borylation, can significantly improve safety, scalability, and reaction times. organic-chemistry.org This technology could enable the large-scale, efficient production of this compound.

| Methodology | Typical Precursor | Key Advantages | Potential for this compound |

|---|---|---|---|

| Organometallic Routes (Grignard/Organolithium) | Aryl Halide | Well-established, high yields for simple substrates | Standard approach, but may have functional group tolerance issues |

| Transition Metal-Catalyzed C-H Borylation | Arene | High atom economy, direct functionalization | Could provide a more direct and efficient synthetic route |

| Metal-Free Photoinduced Borylation | Aryl Halide | Mild conditions, avoids transition metal catalysts | A greener alternative for synthesis |

| Flow Chemistry | Aryl Halide | Enhanced safety, scalability, and speed | Enables efficient large-scale production |

Exploration of Undiscovered Reactivity Modes

While the Suzuki-Miyaura cross-coupling reaction is the most well-known application of arylboronic acids, their reactivity is far more diverse. nih.gov Future research on this compound will likely uncover novel reactivity patterns stemming from the unique interplay of its functional groups.

Beyond Suzuki-Miyaura Coupling: Arylboronic acids are increasingly used in other transition metal-catalyzed reactions. For example, they can participate in oxidative Heck reactions, providing a route to vinylated arenes. nih.gov The reactivity of this compound in such transformations, potentially offering different selectivity compared to traditional substrates, warrants investigation.

Boronic Acids as Catalysts: Recent studies have shown that arylboronic acids can act as catalysts themselves, for instance, in dehydrative C-alkylation and allylation reactions. acs.org These reactions proceed through an S-N-1-type mechanism promoted by a Brønsted acid formed in situ. Exploring the catalytic activity of this compound, whose Lewis acidity is modulated by its substituents, could lead to new catalytic systems.

Dynamic Covalent Chemistry: The reversible formation of boronate esters with diols is a cornerstone of dynamic covalent chemistry. rsc.org This reactivity is being exploited to create stimuli-responsive materials. rsc.orgrsc.org The electronic properties conferred by the trifluoromethoxy group could influence the kinetics and equilibrium of boronate ester formation, enabling the design of novel dynamic systems.

Oxidative Deboronation: Arylboronic acids can undergo irreversible oxidation by reactive oxygen species (ROS), converting the C-B bond to a C-O bond (a phenol). rsc.org This reactivity is being harnessed to create ROS-degradable materials. The specific electronic environment of this compound could tune its susceptibility to oxidation, making it a candidate for ROS-responsive applications.

Integration into Advanced Synthetic Strategies

The trifunctional nature of this compound makes it an exceptionally valuable building block for the construction of complex molecular architectures. Each functional group—the boronic acid, the bromine atom, and the trifluoromethoxy group—offers a distinct handle for sequential and orthogonal chemical modifications.

Future synthetic strategies will likely leverage this multifunctionality:

Sequential Cross-Coupling: The boronic acid and the bromine atom can participate in sequential, chemoselective cross-coupling reactions. For example, the boronic acid can be used in a Suzuki-Miyaura coupling, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling) at the C-Br bond. This allows for the controlled, stepwise construction of complex biaryl or multi-aryl structures.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is increasingly sought after in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity. nih.gov Using this compound as a building block allows for the direct incorporation of this valuable moiety into drug candidates and other bioactive molecules.

Complex Molecule Synthesis: This building block can serve as a central scaffold in the total synthesis of natural products or the design of complex materials. The ability to perform diverse chemical transformations at three distinct points on the aromatic ring provides synthetic chemists with a powerful tool for convergent and efficient synthetic routes.

Interdisciplinary Research Directions in Chemical Science

The unique properties of organoboron compounds are enabling their use in a growing number of interdisciplinary fields. scispace.com this compound is well-positioned to contribute to advancements at the interface of chemistry, biology, and materials science.

Medicinal Chemistry and Chemical Biology: Phenylboronic acids are known to bind reversibly with diols present in many biological molecules, such as carbohydrates on cell surfaces. japsonline.comnih.gov This has led to their use in glucose sensors and targeted drug delivery systems. The trifluoromethoxy group can further enhance the pharmacological properties of molecules. Future research could explore the use of this compound in:

Enzyme Inhibition: Boronic acids are known inhibitors of certain enzymes, such as β-lactamases. tcichemicals.com

Targeted Drug Delivery: Functionalizing nanoparticles or drug carriers with this compound could enable targeted delivery to cells that overexpress sialic acid residues, such as cancer cells. japsonline.comjapsonline.com

Materials Science: The ability of boronic acids to form dynamic covalent bonds is key to creating advanced "smart" materials. rsc.orgrsc.org Potential applications include:

Stimuli-Responsive Hydrogels: Hydrogels cross-linked with boronate esters can be designed to degrade in response to changes in pH, the presence of diols (like glucose), or reactive oxygen species. rsc.org

Sensors: The interaction of the boronic acid moiety with analytes can be coupled to a fluorescent signal, creating chemosensors for species like carbohydrates. nih.govrsc.org

Analytical Chemistry: The specific binding properties of the boronic acid group can be utilized to develop new analytical tools. This includes the functionalization of stationary phases for chromatography or the creation of nanoparticles for the selective capture and enrichment of glycoproteins or other diol-containing biomolecules. nih.govscience.gov

| Field | Application | Role of this compound |

|---|---|---|

| Medicinal Chemistry | Targeted Drug Delivery | Acts as a targeting ligand for sialic acid-rich cancer cells; -OCF3 group enhances drug properties. |

| Materials Science | Stimuli-Responsive Polymers | Forms dynamic covalent cross-links that respond to pH, glucose, or ROS. |

| Chemical Biology | Enzyme Inhibition | The boronic acid moiety can act as a warhead to inhibit serine proteases or β-lactamases. |

| Analytical Chemistry | Biosensors | Serves as the recognition element for diol-containing analytes like glucose. |

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Bromo-3-(trifluoromethoxy)phenylboronic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Miyaura borylation, starting from 4-bromo-3-(trifluoromethoxy)bromobenzene. A palladium-catalyzed reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a base (e.g., KOAc) at 80–100°C in THF or dioxane yields the boronic acid. Purification involves recrystallization from ethanol/water or column chromatography (silica gel, eluting with ethyl acetate/hexane). Purity (>95%) is confirmed via ¹H/¹³C NMR and HPLC .

Q. How should this compound be stored to prevent decomposition?

- Methodology : Store under inert gas (N₂/Ar) at –20°C in airtight containers. Avoid prolonged exposure to moisture or basic conditions, as electron-withdrawing groups (Br, CF₃O) increase susceptibility to protodeboronation. Stability is monitored via TLC (Rf shift) or ¹¹B NMR (broadening of the B–OH peak at δ ~30 ppm indicates degradation) .

Advanced Questions

Q. How do the bromo and trifluoromethoxy substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group reduces electron density at the boron center, slowing transmetallation in Suzuki-Miyaura couplings. However, the bromo substituent allows sequential functionalization (e.g., after initial coupling, the Br can undergo Ullmann or Buchwald-Hartwig amination). Optimize using Pd(OAc)₂ with SPhos ligand in THF/H₂O at 60°C to balance reactivity and stability .

Q. What strategies mitigate protodeboronation during reactions under basic conditions?

- Experimental Design : Use buffered conditions (pH 7–8) with phosphate or acetate to minimize base-induced degradation. Alternatively, employ aryl trifluoroborate salts (prepared by KHF₂ treatment) for improved stability. Kinetic studies show <10% decomposition over 24 hours at pH 8 when stored at 4°C .

Q. How can DFT calculations predict spectroscopic properties and regioselectivity?

- Computational Approach : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 09). Vibrational frequencies (IR) for B–O (1340–1380 cm⁻¹) and C–Br (560–600 cm⁻¹) bonds correlate with experimental data. Frontier molecular orbital analysis (HOMO-LUMO gap ≈ 5.2 eV) predicts electrophilic reactivity at the boron center .

Q. How to selectively functionalize the bromo group post-boronic acid coupling?

- Multi-Step Synthesis : After Suzuki coupling (e.g., with aryl halides), utilize the bromo substituent in a second cross-coupling (e.g., Negishi or Stille). For example, Pd(dba)₂/XPhos catalyzes C–N coupling with amines at 100°C in toluene, achieving >80% yield. Monitor selectivity via ¹⁹F NMR to confirm retention of CF₃O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.